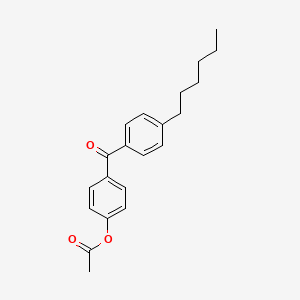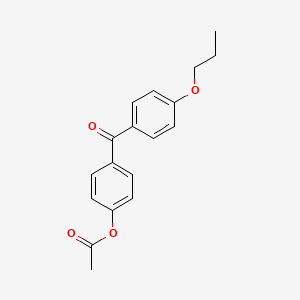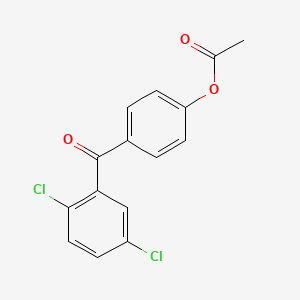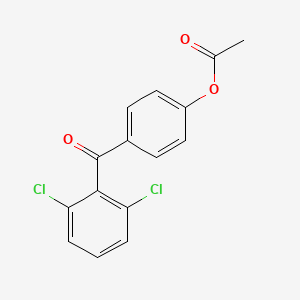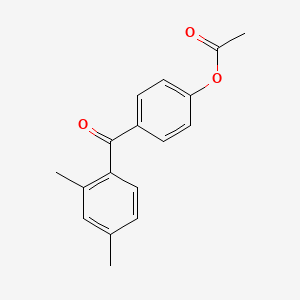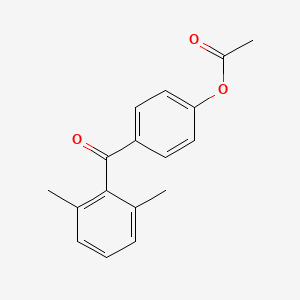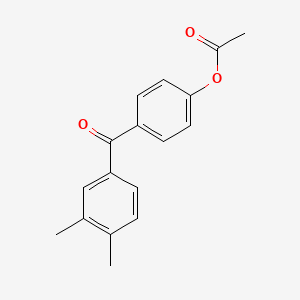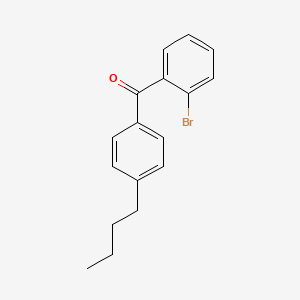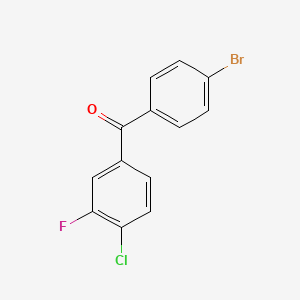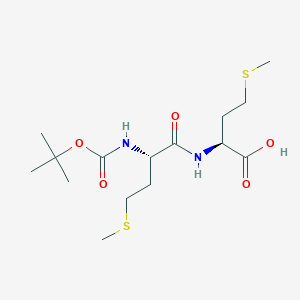
Boc-met-met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The term "Boc-met-met-OH" refers to a dipeptide compound that is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of peptide fragments. The Boc group is known for its stability under certain conditions and can be removed selectively when desired .
Synthesis Analysis
The synthesis of Boc-protected amino acids and peptides typically involves the coupling of amino acid esters with Boc-amino acids. For example, the peptide N-Boc-L-Pro-dehydro-Leu-OCH3 was synthesized by coupling dehydroleucine methyl ester with Boc-Pro-OH . This process is indicative of the general approach to synthesizing Boc-protected peptides, which may be applicable to the synthesis of Boc-met-met-OH, although the specific synthesis details for Boc-met-met-OH are not provided in the papers.
Molecular Structure Analysis
The molecular structure of Boc-protected peptides is characterized by the presence of the Boc group, which influences the overall conformation of the molecule. In the case of N-Boc-L-Pro-dehydro-Leu-OCH3, X-ray diffraction revealed the molecular dimensions and backbone conformation angles, providing insight into the peptide's structure . While the exact structure of Boc-met-met-OH is not detailed, similar analytical techniques could be used to determine its molecular conformation.
Chemical Reactions Analysis
The Boc group is known for its stability during peptide synthesis and can be removed under acidic conditions. For instance, in the solid-phase synthesis of oligoribonucleotides, the Boc group used as a 2'-OH-protecting group was found to be stable and could be quantitatively and selectively removed by 4n HCl/dioxane . This property is crucial for the stepwise construction of peptides, including Boc-met-met-OH, allowing for the sequential addition of amino acids without side reactions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Boc-met-met-OH, as a dipeptide, plays a significant role in the field of chemical synthesis and modification. The compound has been utilized in the synthesis of trehalose-centered dipeptide esters. Specifically, chemical esterification of alpha, alpha-trehalose with dipeptide acyl donors like Boc-Phe-Met-OH resulted in products varying in substitution number and site. This process highlights the importance of the structural properties and sterical demands of the acylating agent, reflecting the significant role of Boc-met-met-OH in such chemical synthesis processes (Jerić et al., 2006).
Corrosion Inhibition
In the field of materials science, Boc-met-met-OH has been studied as a corrosion inhibitor, particularly for brass in nitric acid solutions. Research indicated that the compound significantly reduced the corrosion rate, acting as a cathodic inhibitor and suggesting its chemisorption on the corroding metal surface (Abed et al., 2004).
Catalytic Applications and Reactivity
The reactivity and application of Boc-met-met-OH in catalysis have been demonstrated in studies involving oxidative transformations. For instance, N-Boc derivatives of amino acids like Met, Cys, and Trp, resembling properties of respective amino acid residues in proteins, were efficiently oxidized by specific systems indicating the compound's potential in catalytic processes and reactivity studies (Lazzaro et al., 2004).
Advanced Materials and Surface Science
Boc-met-met-OH has also found applications in the development and analysis of advanced materials. Research involving the synthesis and structure characterization of compounds like Fmoc-L-Lys(Boc)-Gly-OH, for instance, provides essential insights into the physiological processes of humans, offering a foundation for amino protection reactions and polypeptide synthesis, thus underlining the compound's role in advanced material science (Zhao & Key, 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Boc-Met-Met-OH are not mentioned in the search results, peptide drug discovery has shown a resurgence since 2000 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . Therefore, the development of new methods for peptide synthesis, including the use of Boc-Met-Met-OH, could be a potential future direction.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

